1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is a member of the tetrahydroisoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a cyclopropyl group and two methoxy groups attached to the isoquinoline core, making it a unique structure within its class.
Mechanism of Action
Target of Action
It has been suggested that similar compounds may interact with theHIV-1 reverse transcriptase and P-glycoprotein , which play crucial roles in viral replication and multidrug resistance, respectively.
Mode of Action
It’s suggested that similar compounds inhibit theHIV-1 reverse transcriptase enzyme , preventing the conversion of viral RNA into DNA, thus inhibiting viral replication . In the context of multidrug resistance, these compounds may act as reversal agents against P-glycoprotein-mediated multidrug resistance .
Biochemical Pathways
It can be inferred that the compound may influence theHIV replication pathway by inhibiting the reverse transcriptase enzyme , and the drug efflux pathway by interacting with P-glycoprotein .
Result of Action
Based on its potential targets, it can be inferred that the compound mayinhibit HIV replication and reverse multidrug resistance .
Preparation Methods
The synthesis of 1-cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves several steps. One common method includes the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core through cyclization. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.
Major products from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinoline derivatives, while substitution reactions can introduce various functional groups into the isoquinoline core .
Scientific Research Applications
1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of a cyclopropyl group, leading to different pharmacological properties.
The presence of the cyclopropyl group in this compound makes it unique and potentially more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
1-cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-16-12-7-10-5-6-15-14(9-3-4-9)11(10)8-13(12)17-2/h7-9,14-15H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQQWCDYTYZUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3CC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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